molecular formula C19H15F7N2O3 B11481591 Ethyl 3,3,3-trifluoro-2-(4-fluorobenzamido)-2-[3-(trifluoromethyl)anilino]propionate

Ethyl 3,3,3-trifluoro-2-(4-fluorobenzamido)-2-[3-(trifluoromethyl)anilino]propionate

Cat. No.: B11481591
M. Wt: 452.3 g/mol
InChI Key: YTLWVDDNIIEDNN-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic rings can engage in strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is unique due to its specific combination of fluorinated aromatic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H15F7N2O3

Molecular Weight

452.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[3-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C19H15F7N2O3/c1-2-31-16(30)17(19(24,25)26,28-15(29)11-6-8-13(20)9-7-11)27-14-5-3-4-12(10-14)18(21,22)23/h3-10,27H,2H2,1H3,(H,28,29)

InChI Key

YTLWVDDNIIEDNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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